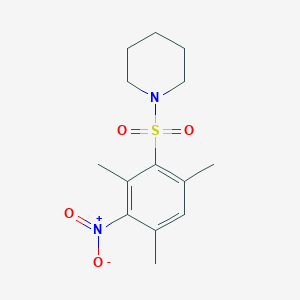

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(2,4,6-trimethyl-3-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-9-11(2)14(12(3)13(10)16(17)18)21(19,20)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHCTPHTDBKVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine typically involves the reaction of 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. It is often used in the development of other pharmaceuticals and specialty chemicals.

Biology

- Antimicrobial Activity : Research indicates that 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains | Weak to moderate |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, it has shown selective cytotoxicity against colon cancer cells expressing oncogenic mutations.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly as a lead compound for new antimicrobial and anticancer agents.

Industry

- Production of Specialty Chemicals : Its unique structure makes it valuable in the production of specialty chemicals and materials used in various industrial applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results revealed significant antibacterial activity against Salmonella typhi, with an IC50 value comparable to established antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in colon cancer cells with mutant APC genes.

Mechanism of Action

The mechanism of action of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-piperidine derivatives and nitrophenyl compounds. What sets 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

- 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine

- 1-((2,4-Dimethyl-3-nitrophenyl)sulfonyl)piperidine

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Biological Activity

1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a sulfonyl group and a nitrophenyl moiety. Its unique structure allows it to engage in various chemical interactions that may underlie its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group is known for forming strong interactions with proteins and enzymes, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains | Weak to moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound's anticancer potential has also been explored. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, it has shown selective cytotoxicity against colon cancer cells expressing oncogenic mutations while sparing normal cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results revealed that this compound exhibited significant antibacterial activity against Salmonella typhi, with an IC50 value comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in colon cancer cells with mutant APC genes, suggesting its potential as a targeted therapy for specific cancer types .

Comparative Analysis

To understand the unique properties of this compound relative to other similar compounds, a comparison was made with other piperidine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-((2,4-Dimethyl-3-nitrophenyl)sulfonyl)piperidine | Moderate | Low |

| 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine | Strong | Moderate |

| This compound | Strong | High |

This table highlights the superior biological activity of this compound compared to its analogs .

Q & A

Q. What are the key structural features of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine, and how do they influence its chemical reactivity?

Methodological Answer: The compound features a piperidine ring linked to a 2,4,6-trimethyl-3-nitrophenyl group via a sulfonyl bridge. Critical structural elements include:

- Sulfonyl group : Enhances electrophilicity and participates in nucleophilic substitution reactions.

- Nitro group (meta-substitution) : Contributes to electron-withdrawing effects, stabilizing negative charges and directing regioselectivity in reactions.

- Trimethylphenyl moiety : Steric hindrance from methyl groups may influence reaction kinetics and product selectivity.

To validate these features, use spectroscopic techniques (e.g., H/C NMR) to confirm substituent positions and X-ray crystallography for stereochemical analysis .

Q. What synthetic methodologies are recommended for preparing this compound?

Methodological Answer: Synthesis typically involves:

Sulfonylation : React piperidine with 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride under inert conditions (e.g., , 0–5°C) using a base like triethylamine to scavenge HCl.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Monitor reaction progress via TLC and adjust solvent polarity or temperature to improve yields (>70%). Catalysts like DMAP may accelerate sulfonylation .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

- NMR Spectroscopy : H NMR to confirm integration ratios of methyl (δ 2.1–2.4 ppm), nitro (δ 8.0–8.5 ppm), and piperidine protons (δ 1.5–3.0 ppm).

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.

- Elemental Analysis : Validate empirical formula (e.g., ) with <0.3% deviation.

- FT-IR : Identify sulfonyl (1350–1160 cm) and nitro (1520–1350 cm) stretches .

Advanced Research Questions

Q. How can researchers analyze reaction mechanisms involving this compound, particularly sulfonyl group reactivity?

Methodological Answer:

- Kinetic Studies : Vary nucleophile concentration (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to determine rate laws.

- Isotopic Labeling : Use O-labeled sulfonyl groups to track oxygen transfer in hydrolysis reactions.

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers from trimethylphenyl groups .

Q. How should researchers resolve contradictions in biological activity data for structural analogs of this compound?

Methodological Answer:

- Comparative Assays : Test analogs (e.g., para-nitro vs. meta-nitro derivatives) under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects.

- Dose-Response Curves : Calculate IC values for enzymatic inhibition (e.g., acetylcholinesterase) to quantify potency differences.

Q. What strategies are effective for designing derivatives with enhanced selectivity or bioavailability?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., carbamoyl, hydroxyl) at the piperidine N-position or phenyl ring to modulate lipophilicity (LogP) and hydrogen-bonding capacity.

- Prodrug Design : Convert the sulfonyl group to a hydrolyzable ester for improved membrane permeability.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with optimal binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.